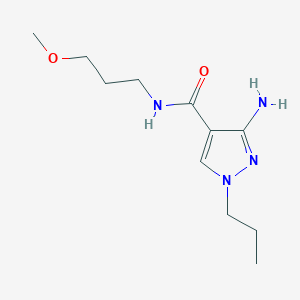![molecular formula C6H12ClN3O2 B11744271 (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride](/img/structure/B11744271.png)
(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes an imidazole ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride typically involves the reaction of an appropriate imidazole derivative with a propanoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]butanoic acid hydrochloride
- (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid hydrochloride
Uniqueness
What sets (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C6H12ClN3O2 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(2S)-2-(4,5-dihydro-1H-imidazol-2-ylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-4(5(10)11)9-6-7-2-3-8-6;/h4H,2-3H2,1H3,(H,10,11)(H2,7,8,9);1H/t4-;/m0./s1 |
InChI Key |
IOUVGWNTBUKHKO-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NCCN1.Cl |
Canonical SMILES |
CC(C(=O)O)NC1=NCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11744197.png)
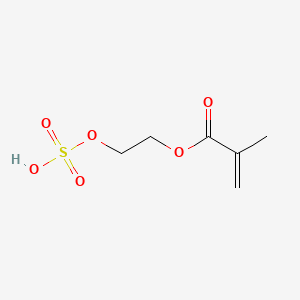

![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)
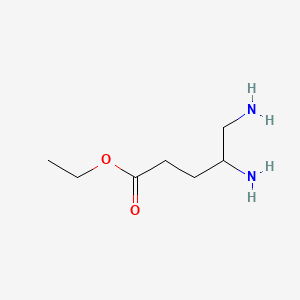
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744212.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744214.png)
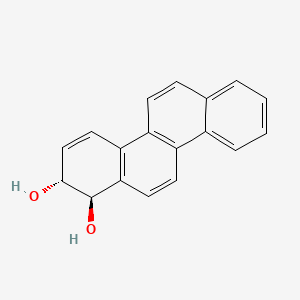
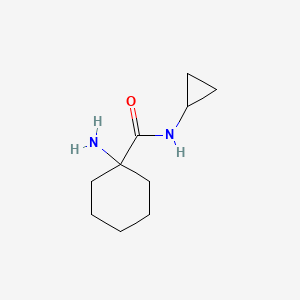
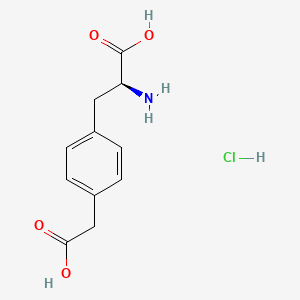
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744252.png)
![3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11744257.png)
